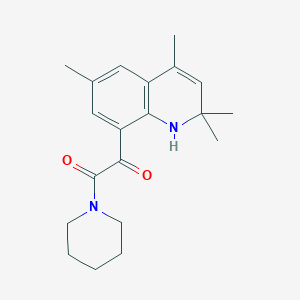![molecular formula C23H17N3O B14940282 2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14940282.png)
2-methyl-5-(naphthalen-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Vorbereitungsmethoden
The synthesis of 2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1-naphthylamine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final pyrazolopyrimidine structure. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and phenyl rings, using reagents like halogens or alkylating agents
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.
Material Science: Due to its unique structural features, the compound has been explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with various biological targets have been studied to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. Detailed studies on the molecular pathways involved can provide insights into its therapeutic potential and guide the development of new drugs.
Vergleich Mit ähnlichen Verbindungen
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
2-methyl-5-(2-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has a similar structure but with a different naphthyl substitution pattern, which may result in different biological activities and properties.
2-methyl-5-(1-naphthyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one: The presence of a methyl group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-4(3H)-one: This compound differs in the position of the carbonyl group, which can affect its chemical and biological properties.
These comparisons highlight the uniqueness of 2-methyl-5-(1-naphthyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential advantages over similar compounds in various applications.
Eigenschaften
Molekularformel |
C23H17N3O |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-methyl-5-naphthalen-1-yl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H17N3O/c1-15-22(17-9-3-2-4-10-17)23-24-20(14-21(27)26(23)25-15)19-13-7-11-16-8-5-6-12-18(16)19/h2-14,25H,1H3 |
InChI-Schlüssel |
BHVDJMLPVXQYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]acetohydrazide](/img/structure/B14940207.png)
![6-chloro-3-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14940210.png)
![9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B14940218.png)
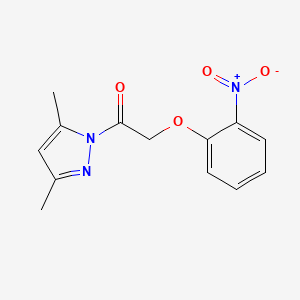
![1-ethyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B14940252.png)
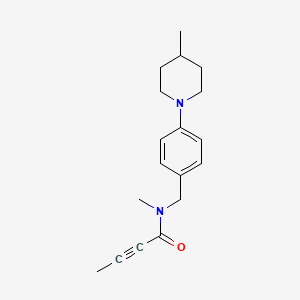
![Tetramethyl 5',5',8'-trimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940256.png)
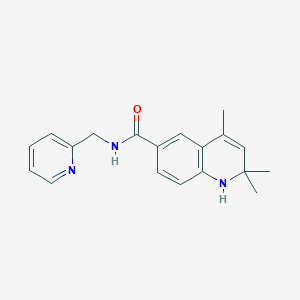
![N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B14940262.png)
![ethyl 2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B14940274.png)
![1'-ethyl-3-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14940275.png)
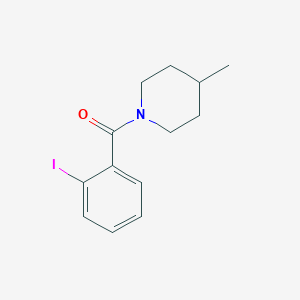
![N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940286.png)
